molecular formula C18H40ClNO4 B14616050 N,N,N-Triethyldodecan-1-aminium perchlorate CAS No. 59785-29-4

N,N,N-Triethyldodecan-1-aminium perchlorate

Cat. No.: B14616050
CAS No.: 59785-29-4
M. Wt: 370.0 g/mol
InChI Key: CQOAZQPERHAKCE-UHFFFAOYSA-M
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Description

N,N,N-Triethyldodecan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its long alkyl chain and the presence of a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyldodecan-1-aminium perchlorate typically involves the quaternization of dodecylamine with triethylamine in the presence of a suitable alkylating agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:

    Raw Material Handling: Safe handling of perchloric acid due to its highly reactive nature.

    Reaction Control: Monitoring temperature and pH to optimize reaction conditions.

    Purification: Techniques such as crystallization or distillation to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyldodecan-1-aminium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although the long alkyl chain provides some resistance.

    Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce different quaternary ammonium salts.

Scientific Research Applications

N,N,N-Triethyldodecan-1-aminium perchlorate has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism by which N,N,N-Triethyldodecan-1-aminium perchlorate exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The perchlorate anion may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Triethyloctylammonium bis(trifluoromethylsulfonyl)imide
  • N,N,N-Triethylhexylammonium bis(trifluoromethylsulfonyl)imide
  • N,N,N-Triethylpentylammonium bis(trifluoromethylsulfonyl)imide

Uniqueness

N,N,N-Triethyldodecan-1-aminium perchlorate is unique due to its specific combination of a long alkyl chain and a perchlorate anion. This combination imparts distinct surfactant properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

59785-29-4

Molecular Formula

C18H40ClNO4

Molecular Weight

370.0 g/mol

IUPAC Name

dodecyl(triethyl)azanium;perchlorate

InChI

InChI=1S/C18H40N.ClHO4/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;2-1(3,4)5/h5-18H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

CQOAZQPERHAKCE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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